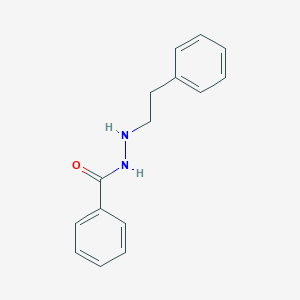
Chromium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(III) is a chemical element that is essential for human health. It is a trace mineral that is required for the metabolism of carbohydrates, proteins, and fats. Chromium(III) is also involved in insulin signaling, which is important for the regulation of blood sugar levels.
Aplicaciones Científicas De Investigación
Biological Significance and Health Implications
Chromium(III), a transition metal, has drawn attention due to its controversial nature in biology and health. It's not considered an essential micronutrient, but its pharmacological effects are noteworthy. Research delves into the biochemical, physiological, and toxic properties of chromium salts and chelates. The influence of chromium on carbohydrate and lipid metabolism, body composition, lean body mass, sports performance, cognitive and affective disorders, and its safety in supplements have been critically analyzed (Piotrowska et al., 2017).
Bioremediation Technologies
Chromium contamination, particularly from industrial activities, has spurred extensive research into remediation methods. Bioremediation offers an eco-friendly approach, causing minimal disturbance and generating less secondary pollution. This review addresses the chemical properties of chromium, its sources of pollution, environmental impact, and toxicological effects, while discussing various bioremediation techniques and their underlying mechanisms, such as biosorption, bioaccumulation, complexation, and reduction of chromium(VI) to chromium(III), thus decreasing its toxicity and environmental impact (Xia et al., 2019).
Environmental and Biological Interactions
Chromium's presence in the environment has led to the development of microorganisms and plants capable of tolerating high levels of chromium compounds. The interactions of chromium with these biological entities involve diverse resistance mechanisms, including biosorption, reduced accumulation, and efflux. These systems are potential tools for bioremediation of chromium pollution, underlining the importance of understanding these interactions for developing effective cleanup technologies (Cervantes et al., 2001).
Chromium(III) in Catalysis
In the realm of catalysis, chromium(III) has shown efficacy as a recyclable catalyst for the selective oxidation of sulfides to sulfoxides, offering a promising route for various industrial applications and highlighting its versatile role in chemical transformations (Supale & Gokavi, 2008).
Complexation with Natural Organic Matter
Understanding the coordination chemistry and stability of chromium(III) complexes with natural organic matter (NOM) is crucial for assessing chromium speciation in various environments. The complexation behavior of chromium(III) with NOM, influenced by factors like pH and the presence of other metals, plays a significant role in determining its mobility and bioavailability in soil and water systems (Gustafsson et al., 2014).
Propiedades
Número CAS |
16065-83-1 |
|---|---|
Nombre del producto |
Chromium(III) |
Fórmula molecular |
Cr+3 |
Peso molecular |
51.996 g/mol |
Nombre IUPAC |
chromium(3+) |
InChI |
InChI=1S/Cr/q+3 |
Clave InChI |
BFGKITSFLPAWGI-UHFFFAOYSA-N |
SMILES |
[Cr+3] |
SMILES canónico |
[Cr+3] |
melting_point |
1900°C |
Otros números CAS |
16065-83-1 7440-47-3 |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




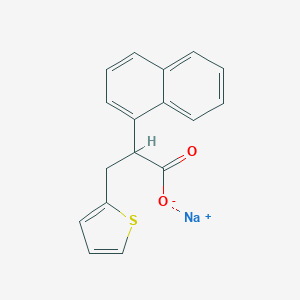
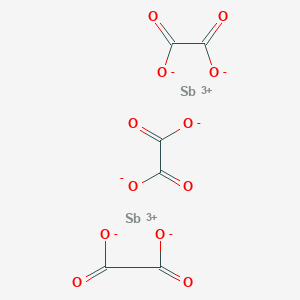

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
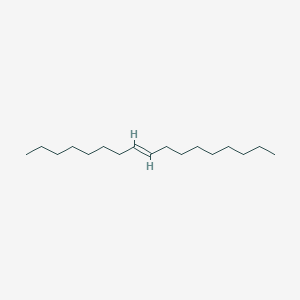
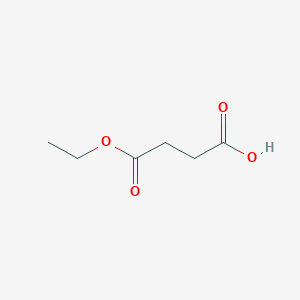

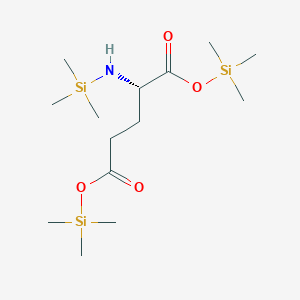
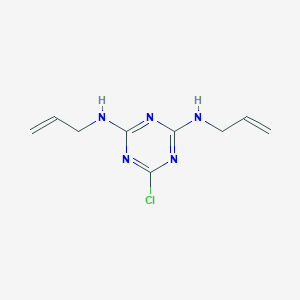
![Bis[2-(2-butoxyethoxy)ethyl] adipate](/img/structure/B93579.png)
![(8S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,14,15,16,17-hexahydro-6H-cyclopenta[a]phenanthren-12-one](/img/structure/B93580.png)
